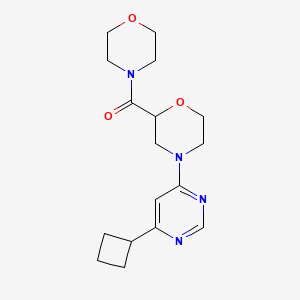![molecular formula C15H19N5O2 B12265039 N,5-dimethyl-N-[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12265039.png)
N,5-dimethyl-N-[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,5-dimethyl-N-[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring, a piperidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring through the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes . The piperidine ring can be synthesized via a cyclization reaction involving appropriate amines and aldehydes. The final step involves the coupling of the oxazole and piperidine intermediates with the pyrimidine ring under specific conditions, often using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-N-[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding oxazole and pyrimidine N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N,5-dimethyl-N-[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The oxazole and pyrimidine rings are crucial for its binding affinity and specificity, allowing it to modulate biological pathways effectively .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole derivatives: Known for their anticancer properties.
Imidazole derivatives: Widely used in pharmaceuticals and agrochemicals.
Quinoline derivatives: Known for their antimicrobial and antimalarial activities.
Uniqueness
N,5-dimethyl-N-[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]pyrimidin-2-amine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H19N5O2 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]-(1,2-oxazol-5-yl)methanone |
InChI |
InChI=1S/C15H19N5O2/c1-11-8-16-15(17-9-11)19(2)12-4-3-7-20(10-12)14(21)13-5-6-18-22-13/h5-6,8-9,12H,3-4,7,10H2,1-2H3 |
InChI Key |
MNTYAEREZYZZML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=CC=NO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12264957.png)
![5-bromo-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12264963.png)
![3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-1-methylpyrrolidin-2-one](/img/structure/B12264964.png)
![4-chloro-1-({1-[(4-chlorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12264966.png)
![2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinoxaline](/img/structure/B12264973.png)
![N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B12264997.png)
![N,5-dimethyl-N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12264998.png)
![4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-2-cyclopropyl-6-methylpyrimidine](/img/structure/B12265004.png)
![6-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12265006.png)

![5-Fluoro-4-methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12265023.png)
![4-(4-Methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12265025.png)
![5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12265032.png)
![2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine](/img/structure/B12265033.png)
